Cas no 1111441-61-2 (N-(benzyloxy)-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide)

N-(benzyloxy)-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(benzyloxy)-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide
- EN300-26604218
- 1111441-61-2
- 1-(2-chloropyridin-3-yl)sulfonyl-N-phenylmethoxypiperidine-4-carboxamide
- Z238032388
- AKOS008094323
- N-(benzyloxy)-1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide
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- インチ: 1S/C18H20ClN3O4S/c19-17-16(7-4-10-20-17)27(24,25)22-11-8-15(9-12-22)18(23)21-26-13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,21,23)
- InChIKey: WGKAHTFAWWMXDD-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)S(N1CCC(C(NOCC2C=CC=CC=2)=O)CC1)(=O)=O
計算された属性
- 精确分子量: 409.0863050g/mol
- 同位素质量: 409.0863050g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 6
- 複雑さ: 584
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 97Ų
N-(benzyloxy)-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26604218-0.05g |
N-(benzyloxy)-1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide |
1111441-61-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(benzyloxy)-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide 関連文献
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1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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N-(benzyloxy)-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamideに関する追加情報
N-(Benzyloxy)-1-(2-Chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide: A Comprehensive Overview
N-(Benzyloxy)-1-(2-Chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide, with the CAS number 1111441-61-2, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its intricate molecular structure, which includes a piperidine ring, a sulfonyl group, and a benzyloxy substituent, all of which contribute to its unique chemical properties and potential applications.
The molecular structure of this compound is particularly noteworthy due to the presence of a benzyloxy group, which is known to enhance solubility and stability in various solvents. The 2-chloropyridin-3-yl moiety introduces additional electronic effects, making the compound suitable for a wide range of chemical reactions. Recent studies have highlighted the importance of such heterocyclic groups in modulating the pharmacokinetic properties of drugs, further underscoring the potential of this compound in drug development.
In terms of synthesis, N-(Benzyloxy)-1-(2-Chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide can be synthesized through a multi-step process involving nucleophilic substitution and amide formation. The synthesis typically begins with the preparation of the piperidine derivative, followed by the introduction of the sulfonyl group and subsequent functionalization with the benzyloxy substituent. This process requires precise control over reaction conditions to ensure high yields and purity of the final product.
The applications of this compound are diverse and span multiple industries. In pharmaceutical research, it has been explored as a potential lead compound for anti-inflammatory and antiviral agents due to its ability to inhibit key enzymes involved in these pathways. Recent studies have demonstrated its efficacy in inhibiting viral replication in vitro, making it a promising candidate for further preclinical testing.
Beyond pharmaceuticals, this compound has also found applications in materials science, particularly in the development of advanced polymers and coatings. Its unique combination of electronic properties and thermal stability makes it an ideal candidate for use in high-performance materials. Researchers have recently investigated its potential as a building block for self-healing polymers, where its ability to undergo reversible chemical transformations plays a critical role.
In conclusion, N-(Benzyloxy)-1-(2-Chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide represents a versatile compound with significant potential across multiple fields. Its intricate molecular structure, coupled with its diverse functional groups, positions it as a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in the advancement of science and technology.
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